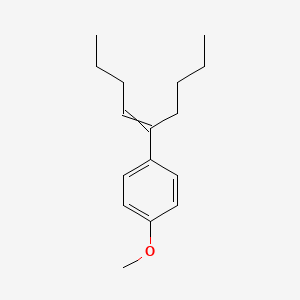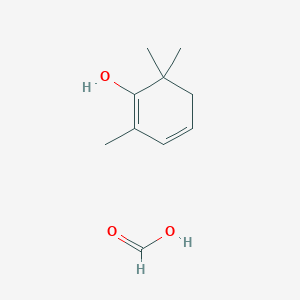
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with formic acid in the presence of a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted compounds.
科学研究应用
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and as a component of essential oils.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents .
作用机制
The mechanism of action of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as a fragrance compound by binding to olfactory receptors, triggering a sensory response. Additionally, its biological activity may involve modulation of enzyme activity and interaction with cellular membranes .
相似化合物的比较
Similar Compounds
β-Ionone: Another cyclic monoterpene with a similar structure but different functional groups.
α-Damascenone: A structural isomer with variations in the position of double bonds and functional groups.
Safranal: A related compound with a similar cyclic structure but different substituents
Uniqueness
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol is unique due to its specific structural features and its role as a key fragrance compound. Its distinct aroma and versatile chemical reactivity make it valuable in various applications, setting it apart from other similar compounds .
属性
CAS 编号 |
849752-72-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C9H14O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h4-5,10H,6H2,1-3H3;1H,(H,2,3) |
InChI 键 |
WWWZTSIFGQDHGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CC=C1)(C)C)O.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


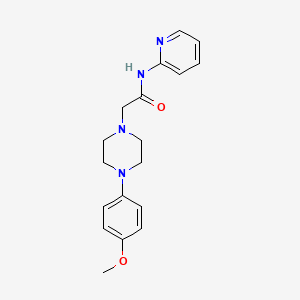
![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
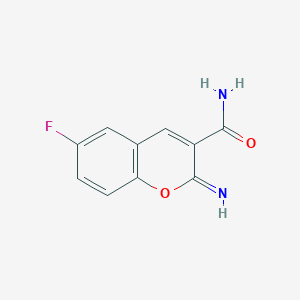
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
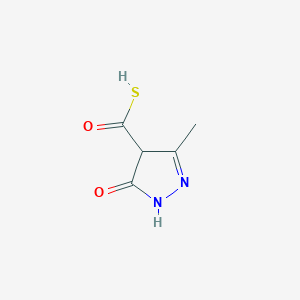
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
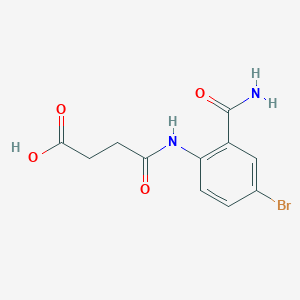
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
